(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBZAJQXXGKWRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone to form the pyrazolo[1,5-a]pyrazine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group participates in electrophilic substitution, though chlorine’s electron-withdrawing nature directs incoming electrophiles to meta/para positions.
| Reaction Type | Conditions/Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenyl derivative | 60–75% | Meta dominance due to Cl’s deactivating effect |
| Sulfonation | H₂SO₄, 100°C | 3-Sulfo-4-chlorophenyl derivative | 45–55% | Reversible under dilute acid |
Nucleophilic Substitution
The C–Cl bond in the 4-chlorophenyl group undergoes substitution under specific conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (aq) | Reflux, DMSO | 4-Hydroxyphenyl derivative | 30–40% |
| NH₃ (liq) | Cu catalyst, 120°C | 4-Aminophenyl derivative | 50–65% |
Oxidation of the Dihydropyrazine Ring
The 6,7-dihydropyrazine moiety oxidizes to aromatic pyrazine under mild conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | Pyrazolo[1,5-a]pyrazin-5-ylmethanone | Complete ring aromatization |
| DDQ | CH₂Cl₂, RT | Stabilized radical intermediates | Detected via EPR |
Functionalization via Cross-Coupling
The chlorophenyl group enables palladium-catalyzed coupling:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 70–85% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine derivatives | 60–75% |
Methanone Reactivity
The ketone group undergoes nucleophilic addition or reduction:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Grignard Addition | RMgX | Tertiary alcohol derivatives | Steric hindrance reduces yields |
| NaBH₄ Reduction | MeOH, 0°C | Secondary alcohol | Partial racemization observed |
Heterocycle-Specific Reactions
The pyrazolo[1,5-a]pyrazine core participates in regioselective functionalization:
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacological properties:
| Modification | Target Activity | Key Findings |
|---|---|---|
| 3-Carboxamide substitution | mGluR3 inhibition | EC₅₀ = 120 nM |
| 6-Alkynyl derivatives | Anticancer (AMPK activation) | IC₅₀ = 0.8 μM |
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of methanone to carboxylic acid | 4.2 hr |
| UV Light (254 nm) | Radical-mediated C–Cl cleavage | 1.5 hr |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves the reaction of substituted pyrazoles with aryl groups. The structural characteristics of the compound are crucial for its biological activity, particularly the presence of the chlorophenyl group which enhances its pharmacological profile.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, a study indicated that compounds with a 4-chlorophenyl group showed enhanced inhibition of A549 lung cancer cells in a dose-dependent manner. Specifically, the compound this compound was noted for its ability to modulate autophagy, contributing to its efficacy against cancer cell proliferation .
Enzymatic Inhibition
The compound has also been investigated for its potential as an enzymatic inhibitor. Its structural motifs allow it to interact with various biological targets effectively. The pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are recognized for their ability to inhibit specific enzymes linked to cancer progression and other diseases .
Case Study: Antitumor Activity
A series of studies focused on the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives revealed that compounds featuring the 4-chlorophenyl moiety exhibited superior antitumor activity compared to their counterparts without this substitution. Notably, one derivative demonstrated a remarkable ability to inhibit A549 cell growth significantly more than others tested .
Case Study: Structure-Activity Relationship
In another investigation into structure-activity relationships (SAR), it was found that modifications at the pyrazole ring could significantly alter the biological activity of the compounds. The presence of halogen substituents like chlorine was associated with increased potency against cancer cells .
Potential Applications in Material Science
Beyond medicinal applications, there is emerging interest in the use of this compound derivatives in material science due to their unique photophysical properties. These compounds can potentially serve as fluorophores or in organic light-emitting diodes (OLEDs), expanding their utility beyond pharmaceuticals .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(4-chlorophenyl)-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
- 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Uniqueness
(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrazine core.
Biological Activity
The compound (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS Number: 2034264-43-0) is a derivative of pyrazolo[1,5-a]pyrazine that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 261.70 g/mol
- Structure : The compound features a chlorophenyl group attached to a dihydropyrazolo framework, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant anticancer properties. For instance, a related compound demonstrated dose-dependent inhibition of A549 lung cancer cells, with a notable structure-activity relationship indicating that the presence of the 4-chlorophenyl group enhances its efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3o | A549 | 2.5 | Autophagy modulation |
| 3a | HT-29 | 5.0 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies on related pyrazolo derivatives revealed moderate activity against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
In neuropharmacological contexts, compounds similar to this compound have shown promise as neuroprotective agents. The inhibition of nitric oxide synthase by related derivatives indicates a mechanism that could protect neuronal cells from damage in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The presence of the chlorophenyl group enhances interaction with cellular targets involved in cancer cell growth.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in cancer cells.
- Modulation of Autophagy : Certain derivatives have been shown to influence autophagic processes, which can lead to reduced tumor growth.
Study on Lung Cancer Cells
A focused study evaluated the effects of various pyrazolo derivatives on A549 lung cancer cells. The results showed that compound 3o significantly inhibited cell growth through autophagy modulation and apoptosis induction. This finding underscores the potential therapeutic applications of this compound in oncology .
Neuroprotection Research
In another study examining neuroprotective properties, related compounds were tested against neurotoxic agents. The results indicated that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways and reducing inflammatory responses in neuronal cultures .
Q & A
Q. What experimental methods are used to confirm the molecular structure of (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone?
Answer: The molecular structure is confirmed via single-crystal X-ray diffraction (SCXRD) . Key parameters include:
- Unit cell dimensions (e.g., triclinic system with ) and torsion angles (e.g., dihedral angles between aromatic rings) .
- Crystallographic refinement metrics : -factor (), -factor (), and data-to-parameter ratio (12.3:1) to validate structural accuracy .
- Spectroscopic characterization : ^1\text{H NMR (δ 3.30–7.82 ppm for pyrazoline and aromatic protons) and IR (C=O stretch at 1750 cm) to corroborate functional groups .
Q. How are pyrazolo-pyrazinone derivatives synthesized, and what reaction conditions optimize yield?
Answer: Synthesis typically involves:
- Multi-step condensation : Reacting substituted hydrazides with aldehydes/ketones under phosphorus oxychloride catalysis at 120°C .
- Regioselective cyclization : Controlled temperature (60–120°C) and solvent choice (e.g., ethyl acetate) to minimize side reactions .
- Yield optimization : Achieve 57–75% yield via microwave-assisted synthesis or reflux in aprotic solvents (e.g., THF) to enhance reaction efficiency .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s conformation and bioactivity?
Answer:
- Conformational analysis : SCXRD reveals a screw-boat conformation in the pyrazinone ring, stabilized by weak C–H⋯O interactions. Substituents like 4-chlorophenyl introduce steric hindrance, altering dihedral angles (16.05–84.84°) and affecting molecular packing .
- Bioactivity implications : Electron-withdrawing groups (e.g., Cl) enhance protein-binding affinity by increasing electrophilicity. For example, chloro-substituted derivatives show improved anticonvulsant activity (IC < 50 μM in GABA receptor assays) .
Q. How can contradictions in bioactivity data between structurally similar derivatives be resolved?
Answer:
- Comparative SAR studies : Map substituent effects using analogs (e.g., 3,4-dimethoxy vs. 4-fluorophenyl groups) to identify critical pharmacophores .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., histamine H receptors). Validate with in vitro assays (e.g., radioligand binding) to resolve discrepancies between predicted and observed IC values .
- Crystallographic overlay analysis : Compare protein-ligand co-crystal structures to assess binding mode variations caused by substituent bulkiness .
Q. What strategies ensure regioselectivity in synthesizing pyrazolo-pyrazinone hybrids?
Answer:
- Directing groups : Use electron-donating groups (e.g., methoxy) on aldehydes to guide cyclization to the pyrazinone nitrogen .
- Catalytic control : Employ Lewis acids (e.g., ZnCl) to stabilize transition states in multi-component reactions, favoring 6,7-dihydropyrazine formation over alternative ring systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing dipolar intermediates in [3+2] cycloadditions .
Q. How are intermolecular interactions analyzed to predict crystal packing stability?
Answer:
- Hirshfeld surface analysis : Quantify C–H⋯O (23% contribution) and π–π stacking (15%) interactions using CrystalExplorer .
- Thermal stability assays : Correlate packing density (from SCXRD) with thermogravimetric analysis (TGA) data. Higher C–H⋯C interactions (e.g., 10% contribution) correlate with melting points >180°C .
Methodological Guidelines
7. Designing protein interaction studies for pyrazolo-pyrazinone derivatives:
- Fluorescence quenching : Monitor tryptophan residue emission (λ = 280 nm) to quantify binding constants () .
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH = -8.2 kJ/mol) to assess thermodynamic driving forces .
8. Validating synthetic intermediates via spectral cross-correlation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
